molecular formula C13H11N3O3S B5914192 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol

2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol

Cat. No.: B5914192
M. Wt: 289.31 g/mol
InChI Key: XTEYHQOCUFPHQB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol typically involves the construction of the thiazolo[4,5-B]pyridine scaffold. This can be achieved through the annulation of thiazole or thiazolidine derivatives with pyridine. The reaction conditions often include the use of catalysts and specific solvents to facilitate the annulation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the thiazolo[4,5-B]pyridine scaffold .

Scientific Research Applications

2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in inflammation, cell proliferation, and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2

Uniqueness

2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol is unique due to its specific combination of a methoxyphenyl group with the thiazolo[4,5-B]pyridine scaffold. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-hydroxy-2-(4-methoxyanilino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-19-8-4-2-7(3-5-8)14-13-16-12-11(20-13)9(17)6-10(18)15-12/h2-6H,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYHQOCUFPHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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